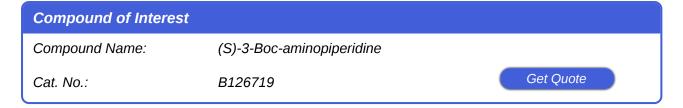


# Commercial Suppliers of Enantiomerically Pure (S)-3-Boc-aminopiperidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for enantiomerically pure **(S)-3-Boc-aminopiperidine** (CAS No: 216854-23-8), a critical chiral building block in modern pharmaceutical development. This document offers a comparative analysis of key suppliers, detailed experimental protocols for its application, and a look into the signaling pathways of drugs derived from this versatile intermediate.

## **Commercial Availability and Supplier Comparison**

**(S)-3-Boc-aminopiperidine** is readily available from a range of chemical suppliers. To facilitate selection based on research and development needs, the following table summarizes the quantitative specifications offered by prominent vendors. It is important to note that while most suppliers provide a certificate of analysis (CoA) upon request, not all specifications are consistently listed on their public-facing product pages.



Supplier	Purity	Enantiomeric Excess (e.e.)	Optical Rotation	Melting Point (°C)
Thermo Fisher Scientific	≥96.0% (GC)[1]	Not specified	-15.4 ± 0.3° (c=1 in methanol)[1]	118.0-128.0[1]
Sigma-Aldrich	≥98.0% (TLC)[2] [3]	Not specified	+32.0 ± 3° (c=1 in DMF)[2][3]	Not specified
Chem-Impex	≥ 99.6% (GC, Chiral purity)[4]	Not specified	[a]D20 = -14° to -16° (C=1 in MeOH)[4]	122-127[4]
AChemBlock	97%[5]	Not specified	Not specified	Not specified
Simson Pharma	High quality, CoA provided[6]	Not specified	Not specified	Not specified
NINGBO INNO PHARMCHEM CO.,LTD.	High-quality	Not specified	Not specified	Not specified

Note: Discrepancies in optical rotation values may be due to different measurement conditions (e.g., solvent). Researchers should always refer to the supplier's specific documentation for the most accurate information.

## **Key Applications in Drug Development**

The chiral nature of **(S)-3-Boc-aminopiperidine** makes it an indispensable component in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety. Its primary applications lie in:

- Asymmetric Synthesis: Serving as a chiral building block for the introduction of a stereodefined 3-aminopiperidine moiety.
- Medicinal Chemistry: Acting as a versatile scaffold for the development of novel therapeutic agents targeting a wide range of diseases.



A notable example of a drug synthesized using (S)-3-aminopiperidine as a key intermediate is Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

## **Experimental Protocols**

The following sections provide detailed methodologies for common transformations involving **(S)-3-Boc-aminopiperidine**. These protocols are based on established chemical literature and should be adapted and optimized for specific laboratory conditions and substrates.

### **Boc-Deprotection to Yield (S)-3-Aminopiperidine**

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step to unmask the secondary amine for further functionalization. Acidic conditions are typically employed for this transformation.

Protocol: Boc-Deprotection using HCl in Dioxane

- Dissolution: Dissolve **(S)-3-Boc-aminopiperidine** (1.0 eq) in anhydrous 1,4-dioxane.
- Acidification: To the stirred solution, add a 4M solution of hydrogen chloride (HCl) in 1,4dioxane (5-10 eq).
- Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
- Work-up: Upon completion, remove the solvent under reduced pressure.
- Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the dihydrochloride salt of (S)-3-aminopiperidine.
- Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

### N-Alkylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring can be readily alkylated after Boc deprotection. Alternatively, for selective alkylation of the piperidine nitrogen while the 3-amino group is protected, a suitable N-alkylation strategy can be employed on the Boc-protected starting



material, though this can be more challenging due to the presence of the Boc group. A more common strategy is to perform N-alkylation after Boc-deprotection.

Protocol: Reductive Amination for N-Alkylation

This protocol describes the N-alkylation of the piperidine nitrogen of **(S)-3-Boc-aminopiperidine**.

- Imine Formation: In a round-bottom flask, dissolve **(S)-3-Boc-aminopiperidine** (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>, 1.5 eq), portion-wise to the stirred solution at room temperature.
- Reaction: Allow the reaction to proceed for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
- Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.

### **Amide Coupling with the 3-Amino Group**

The primary amino group at the 3-position is readily available for acylation to form amide bonds, a common linkage in pharmaceutical compounds.

Protocol: Amide Bond Formation using a Coupling Agent

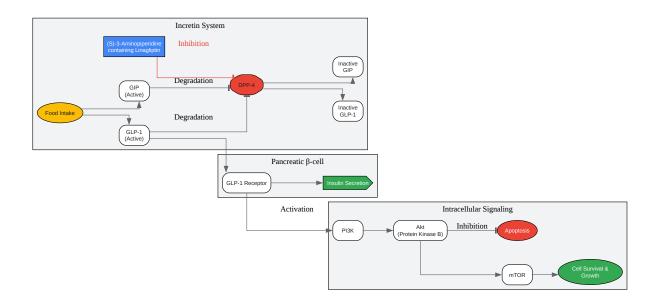


- Acid Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
  the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide
  (DMF) or DCM. Add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq) and an amine
  base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0 eq). Stir the
  mixture at room temperature for 15-30 minutes to form the activated ester.
- Amine Addition: Add a solution of **(S)-3-Boc-aminopiperidine** (1.2 eq) in the same solvent to the activated carboxylic acid mixture.
- Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

# Visualizing the Role of (S)-3-Aminopiperidine in a Signaling Pathway

As mentioned, (S)-3-aminopiperidine is a key structural component of the DPP-4 inhibitor, Linagliptin. The mechanism of action of Linagliptin involves the modulation of the incretin pathway, which in turn influences the PI3K/Akt/mTOR signaling cascade.





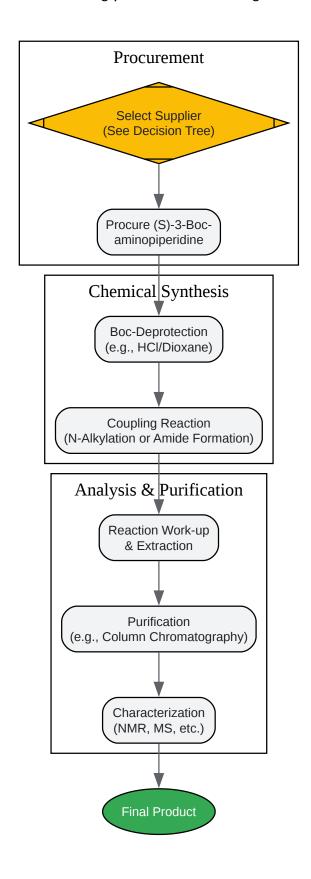
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Caption: Mechanism of action of Linagliptin, a drug containing the (S)-3-aminopiperidine moiety.

# **Experimental Workflow and Supplier Selection Logic**



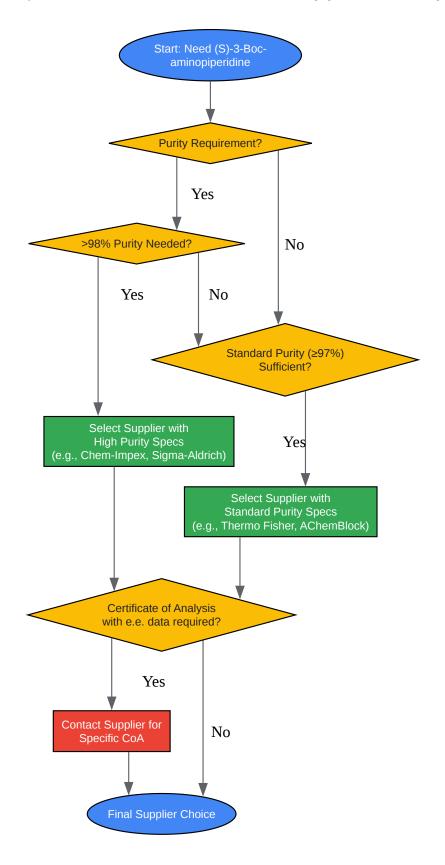
The following diagrams illustrate a typical experimental workflow using **(S)-3-Boc-aminopiperidine** and a decision-making process for selecting a suitable supplier.





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Caption: General experimental workflow for the utilization of (S)-3-Boc-aminopiperidine.





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Caption: Decision tree for selecting a commercial supplier of **(S)-3-Boc-aminopiperidine**.

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